molecular formula C31H40O12 B592960 Baccatin X CAS No. 1623069-76-0

Baccatin X

Cat. No. B592960
CAS RN: 1623069-76-0
M. Wt: 604.649
InChI Key: QVUHFXGOPHUGGG-GWGORWSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baccatin X is a compound with the molecular formula C31H40O12 . It is a member of the diterpenoids family and is synthesized by yew trees (Taxus genus) . The compound has a molecular weight of 604.6 g/mol .


Synthesis Analysis

The biosynthesis of Baccatin X involves a complex metabolic pathway that starts with the cyclization of geranylgeranyl diphosphate (GGPP) to form a unique diterpene skeleton, taxadiene . This is followed by a series of reactions including hydroxylation, oxidation, epoxidation, acylation, and benzoylation to generate the final product . Key enzymes involved in this pathway include taxadiene synthetase (TS) and taxadiene 5α-hydroxylase (T5αH) .


Molecular Structure Analysis

The molecular structure of Baccatin X is characterized by a highly functionalized tetracyclic core skeleton . The InChI string representation of Baccatin X is InChI=1S/C31H40O12/c1-14-20-22 (41-15 (2)32)24 (36)29 (6)18 (34)12-19-30 (13-40-19,43-16 (3)33)23 (29)25 (37)31 (39,28 (20,4)5)26 (21 (14)35)42-27 (38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Baccatin X include cyclization, hydroxylation, oxidation, epoxidation, acylation, and benzoylation . The propensity of heterologously expressed pathway cytochromes P450, including taxadiene 5α-hydroxylase (T5αH), to form multiple products has been a significant bottleneck in the reconstitution of early paclitaxel biosynthesis .


Physical And Chemical Properties Analysis

Baccatin X has a molecular weight of 604.6 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 12, and a rotatable bond count of 7 . Its topological polar surface area is 189 Ų .

Scientific Research Applications

  • Cytotoxicity Against Human Tumor Cell Lines : Baccatin X, along with other taxane diterpenoids isolated from Taxus yunnanensis, was tested for in vitro cytotoxicity against human tumor cell lines. One of the compounds exhibited inhibitory effects on specific cell lines, indicating the potential of these compounds in cancer treatment (Hai, Wen, Li, Gao, Jiang, & Wang, 2014).

  • Production and Secretion of Taxanes : Studies have focused on optimizing the conditions for the production and secretion of taxanes, including Baccatin III, from plant cell cultures. This research is significant for developing biotechnological methods to produce these compounds at a commercial scale (Kajani, Moghim, & Mofid, 2012).

  • Genetic Engineering for Taxol Biosynthesis : Research has been conducted on the genetic engineering of yeast to produce Baccatin III, an intermediate in Taxol biosynthesis. This approach aims to develop microbial production hosts for Taxol precursors (DeJong, Liu, Bollon, Long, Jennewein, Williams, & Croteau, 2006).

  • Anticancer Activity : Enzymatically synthesized Baccatin III has been evaluated for its cytotoxic properties against various human cancer cell lines. This research is crucial for understanding the potential use of Baccatin III in cancer therapy (Sah, Kumari, Subban, & Chelliah, 2020).

  • Immune Adjuvant and Antitumor Activity : Baccatin III has been shown to exert immune adjuvant activity and, in combination with other antitumor agents, may be useful in treating tumors that induce the accumulation of suppressor cells (Kim, Park, Park, Im, & Lee, 2011).

  • Taxol® Biosynthesis and Production : The biosynthesis pathway of Taxol® and the production methods, including the use of precursors like Baccatin III, have been extensively studied to meet increasing demand (McElroy & Jennewein, 2018).

Mechanism of Action

Biochemical Pathways:

Baccatin X is part of the paclitaxel biosynthetic pathway. It starts with the formation of a highly functionalized diterpenoid core skeleton called baccatin III . Subsequent steps involve adding a phenylisoserinoyl side chain to yield paclitaxel. The complete biosynthetic pathway of baccatin III involves several enzymatic reactions .

Action Environment:

Environmental factors influence Baccatin X’s efficacy and stability:

Future Directions

The biosynthesis of Baccatin X and its derivatives, such as paclitaxel, is a topic of ongoing research. Future directions include the discovery of the remaining enzymes involved in the biosynthetic pathway , and the development of new, efficient, and sustainable processes for the manufacturing of these compounds .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHFXGOPHUGGG-GWGORWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baccatin X

Q & A

Q1: Given that Baccatin III is a prominent precursor to Paclitaxel, what is the significance of discovering new taxane diterpenoids in Taxus yunnanensis, as highlighted in the research?

A1: The discovery of new taxane diterpenoids in Taxus yunnanensis holds significant promise for several reasons [, ]:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.